4-(Trifluoromethyl)phenyl thiocyanate
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Overview
Description
4-(Trifluoromethyl)phenyl thiocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenyl thiocyanate typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with thiocyanate sources under controlled conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a reaction with thiocyanate ions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reagents and maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
4-(Trifluoromethyl)phenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)phenyl thiocyanate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The thiocyanate group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl sulfone
- 4-(Trifluoromethyl)phenyl thiourea
Comparison: 4-(Trifluoromethyl)phenyl thiocyanate is unique due to the presence of both the trifluoromethyl and thiocyanate groups, which confer distinct chemical propertiesFor instance, 4-(Trifluoromethyl)phenyl isothiocyanate is primarily used in the synthesis of thiourea derivatives, while 4-(Trifluoromethyl)phenyl sulfone is known for its role as a trifluoromethylating agent .
Properties
CAS No. |
90348-21-3 |
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Molecular Formula |
C8H4F3NS |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] thiocyanate |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H |
InChI Key |
WRBJDWSTNUOWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC#N |
Origin of Product |
United States |
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